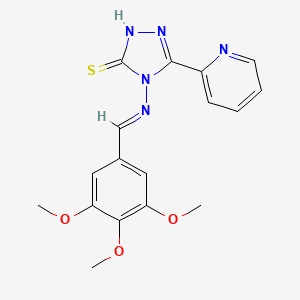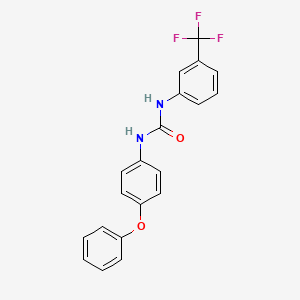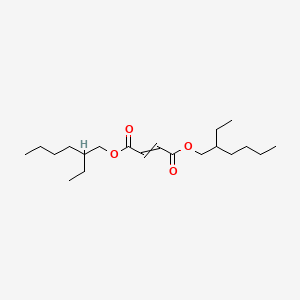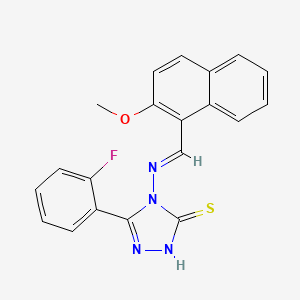![molecular formula C10H7N3S B12007151 [1,3]Thiazolo[5,4-F]quinolin-2-amine CAS No. 214558-69-7](/img/structure/B12007151.png)
[1,3]Thiazolo[5,4-F]quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[5,4-F]quinolin-2-amine is a heterocyclic compound with the molecular formula C10H7N3S.
Méthodes De Préparation
The synthesis of [1,3]Thiazolo[5,4-F]quinolin-2-amine typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous pyridine to afford the corresponding thioamide. This thioamide is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium to obtain the desired compound
Analyse Des Réactions Chimiques
[1,3]Thiazolo[5,4-F]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium hexacyanoferrate (III) in an alkaline medium.
Electrophilic Substitution: It can undergo nitration, sulfonation, bromination, formylation, and acylation, leading to derivatives substituted at specific positions.
Acylation: Acylation with acetic anhydride produces a mixture of acetyl and acetoacetyl derivatives.
Applications De Recherche Scientifique
[1,3]Thiazolo[5,4-F]quinolin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[5,4-F]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its ability to undergo electrophilic substitution reactions suggests it can modify biological molecules in significant ways .
Comparaison Avec Des Composés Similaires
[1,3]Thiazolo[5,4-F]quinolin-2-amine can be compared to other similar compounds, such as:
[1,3]Thiazolo[4,5-c]quinolin-2-amine: This compound shares a similar core structure but differs in the position of the thiazole ring, leading to different chemical properties and reactivity.
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
214558-69-7 |
|---|---|
Formule moléculaire |
C10H7N3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
[1,3]thiazolo[5,4-f]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H2,11,13) |
Clé InChI |
QFIRBPLXONJDOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2SC(=N3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)

![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)


